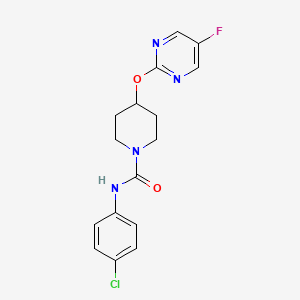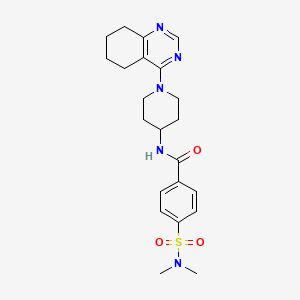![molecular formula C20H20N4O4 B2477651 2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326862-62-7](/img/structure/B2477651.png)
2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound is a pyrazolo[1,5-a]pyrazine derivative with a dimethoxyphenyl group and an oxazolylmethyl group.
- It exhibits interesting pharmacological properties due to its unique structure.
Synthesis Analysis
- The synthetic route involves several steps, including condensation reactions and cyclization.
- Detailed synthetic methods can be found in relevant research papers.
Molecular Structure Analysis
- The molecular formula is C24H23ClN2O7S .
- The compound contains a chlorobenzoate group, a benzylsulfamoyl group, and a dimethoxyphenyl group.
- The 3D structure can be visualized using molecular modeling software.
Chemical Reactions Analysis
- Investigate reactivity, stability, and potential transformations.
- Explore possible functional group modifications.
Physical And Chemical Properties Analysis
- Determine solubility, melting point, and other physical characteristics.
- Investigate chemical stability and decomposition pathways.
Applications De Recherche Scientifique
Chemical Structure and Properties
This compound belongs to a broader class of chemicals known for their unique chemical structures and properties, such as tautomerism, which plays a significant role in their reactivity and interactions with other molecules. For instance, the study of NH-pyrazoles, including related compounds with dimethoxyphenyl and dimethyl-oxazolyl groups, has shed light on their structural characteristics and tautomerism in both solid-state and solution, providing insights into their potential applications in chemical synthesis and material science (Cornago et al., 2009).
Antimicrobial and Anticancer Applications
Compounds with the pyrazole core, including those with additional functional groups like dimethoxyphenyl and dimethyl-oxazolyl, have been evaluated for their potential antimicrobial and anticancer activities. For example, novel pyrazole derivatives have been synthesized and tested for their antimicrobial and anticancer efficacy, showing promise as lead compounds for the development of new therapeutic agents (Hafez et al., 2016).
Material Science and Sensor Development
The unique electronic and structural properties of compounds within this class have made them candidates for the development of new materials and sensors. For instance, certain pyrazoline derivatives have been explored for their photophysical properties and potential as fluorescent chemosensors for metal ions, such as Fe3+, which is crucial in environmental monitoring and industrial processes (Salman A. Khan, 2020).
Safety And Hazards
- Assess toxicity, environmental impact, and handling precautions.
- Consult relevant safety data sheets and literature.
Orientations Futures
- Investigate potential applications in drug discovery or material science.
- Explore modifications to enhance desired properties.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-12-15(13(2)28-22-12)11-23-7-8-24-17(20(23)25)10-16(21-24)14-5-6-18(26-3)19(9-14)27-4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTLTAGCFMELSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazolo[1,5-a]pyrazin-4(5H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

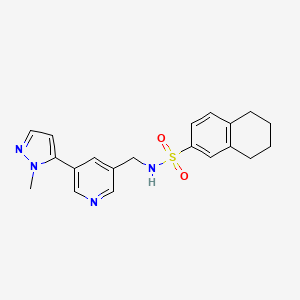
![3-allyl-6-methyl-5-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2477571.png)
![2-Chloro-N-[2-(3-ethylpiperidin-1-yl)-2-methylpropyl]acetamide](/img/structure/B2477573.png)
![2-[4-(Trifluoromethyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2477575.png)
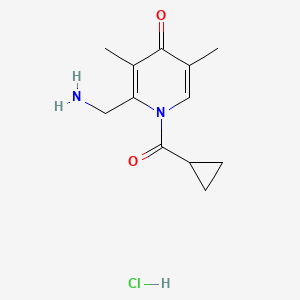
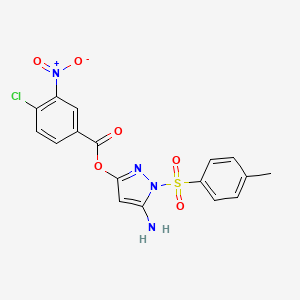
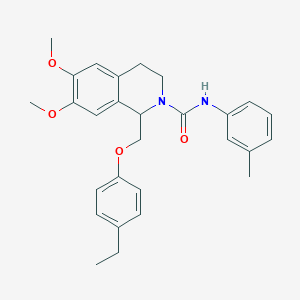
![2-[(2-Ethylpiperidino)sulfonyl]aniline](/img/structure/B2477582.png)
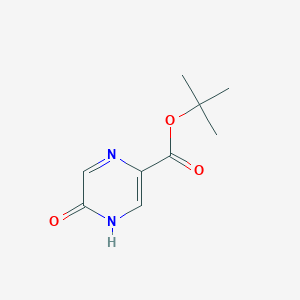
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B2477585.png)
![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)
![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)
